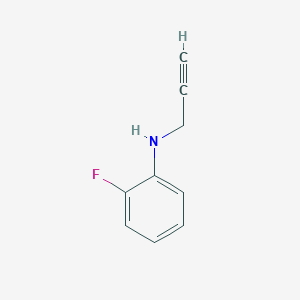

2-fluoro-N-prop-2-ynylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-prop-2-ynylaniline” can be analyzed using various tools such as MolView . This tool allows you to draw a molecule and convert it into a 3D model for a detailed view.Chemical Reactions Analysis

A study discusses the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This might provide some insight into the types of reactions “this compound” could undergo.科学的研究の応用

Fluorescent Amino Acids

- Fluorophore Incorporation in Proteins: 2-fluoro-N-prop-2-ynylaniline derivatives, like dansylalanine, are used for selective and efficient incorporation of fluorophores into proteins. This application is vital for studying protein structure, dynamics, and interactions in both in vitro and in vivo environments (Summerer et al., 2006).

RNA Stability Improvement

- Enhanced RNA Stability: The substitution of hydroxyl moieties in RNA with 2'-fluoro groups, similar to those in this compound, significantly improves RNA stability. This is crucial for research and applications involving RNA, as it addresses the major issue of RNA degradation (Zhu et al., 2015).

Radioligand Development

- Monoamine Oxidase B (MAO-B) Imaging: Fluorine-18 labeled analogues of this compound, such as fluororasagiline, are synthesized for use as PET radioligands. They are particularly used for imaging monoamine oxidase B, offering insights into MAO-B distribution in the brain (Nag et al., 2012).

Stabilization of Protein Structures

- Protein Stabilization: Highly fluorinated amino acids, akin to this compound, are employed to stabilize helical proteins. These fluorinated compounds have been used in various protein-based biotechnologies to enhance protein stability (Chiu et al., 2006).

Radiopharmaceutical Synthesis

- Synthesis of Radiopharmaceuticals: Compounds like 6-[18F]Fluoro-L-DOPA, synthesized using fluorinated precursors related to this compound, are used in PET imaging for studying neurodegenerative diseases (Dollé et al., 1998).

Material Science

- Liquid Crystal Photoalignment: Fluorinated compounds derived from this compound are utilized in promoting photoalignment of liquid crystals, a critical process in the manufacture of LCD screens (Hegde et al., 2013).

Biochemical Studies

- Enzyme Inhibitor Synthesis: Quinazoline antifolates with 2'-fluoro-N10-propargyl modifications, structurally related to this compound, are synthesized for inhibiting thymidylate synthase. This application is significant in cancer research and drug development (Jackman et al., 1990).

Chemical Biology

- Mechanism-Based Inhibitor Development: Fluorinated amino acids, similar in structure to this compound, are developed as potential mechanism-based inhibitors. These inhibitors are used for targeted enzyme inactivation, playing a crucial role in drug development and chemical biology research (McCune et al., 2017).

Organic Synthesis

- Sigmatropic Shifts in Organic Chemistry: Research on compounds like this compound helps understand sigmatropic shifts in polyfluoroaromatic compounds. These insights are valuable for organic synthesis and the development of new chemical reactions (Brooke et al., 1985).

将来の方向性

作用機序

Target of Action

It’s known that similar compounds have been used in the synthesis of indolizines , which suggests that the compound might interact with biological targets that are relevant to the activity of indolizines.

Mode of Action

Related compounds have been involved in [4+2]-annulation reactions . This suggests that 2-fluoro-N-prop-2-ynylaniline might interact with its targets through a similar mechanism, leading to the formation of complex structures like indolizines .

Biochemical Pathways

The compound’s potential involvement in the synthesis of indolizines suggests that it might affect pathways related to the biological activities of these compounds.

Result of Action

Given its potential role in the synthesis of indolizines , it might contribute to the biological activities associated with these compounds.

特性

IUPAC Name |

2-fluoro-N-prop-2-ynylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVLEUZTAKNXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)

![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)